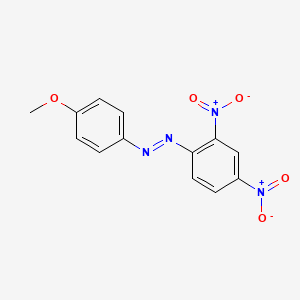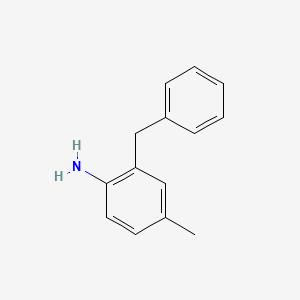
8'-Hydroxyzearalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-Hydroxyzearalenone is a mycotoxin produced by certain species of the Fusarium fungus, particularly Fusarium roseum . It is a derivative of zearalenone, a well-known estrogenic compound. 8’-Hydroxyzearalenone has been studied for its potential effects on various biological systems and its role as a contaminant in agricultural products.
Preparation Methods
8’-Hydroxyzearalenone can be synthesized through microbial biotransformation. Fusarium roseum isolates cultured on grain sorghum or cracked yellow field corn produce this compound The synthetic route involves the cultivation of Fusarium species under controlled conditions, allowing the fungus to metabolize substrates and produce 8’-Hydroxyzearalenone
Chemical Reactions Analysis
8’-Hydroxyzearalenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohol derivatives .
Scientific Research Applications
8’-Hydroxyzearalenone has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of mycotoxins and their derivatives.
Biology: Researchers investigate its effects on cellular processes and its potential as a biomarker for fungal contamination.
Medicine: Studies explore its estrogenic activity and potential impacts on reproductive health.
Industry: It serves as a reference standard for detecting and quantifying mycotoxin contamination in agricultural products
Mechanism of Action
The mechanism of action of 8’-Hydroxyzearalenone involves its interaction with estrogen receptors. It mimics the activity of natural estrogens, binding to estrogen receptors and modulating gene expression. This interaction can lead to various physiological effects, including changes in reproductive tissues and hormone levels . The molecular targets and pathways involved include the estrogen receptor signaling pathway and downstream gene regulation mechanisms.
Comparison with Similar Compounds
Similar compounds include zearalenone, zearalenol, and 8’-epi-hydroxyzearalenone . Compared to these compounds, 8’-Hydroxyzearalenone has unique structural features, such as the hydroxyl group at the 8’ position, which may influence its biological activity and interactions with receptors. Its nonestrogenic nature distinguishes it from other estrogenic mycotoxins .
Properties
CAS No. |
40785-64-6 |
|---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(4S,6R,12E)-6,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O6/c1-11-7-14(20)9-13(19)6-4-2-3-5-12-8-15(21)10-16(22)17(12)18(23)24-11/h3,5,8,10-11,14,20-22H,2,4,6-7,9H2,1H3/b5-3+/t11-,14+/m0/s1 |
InChI Key |
GJFPDPNMJOCHCT-IVDNPREJSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Canonical SMILES |
CC1CC(CC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




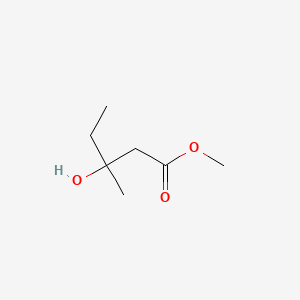



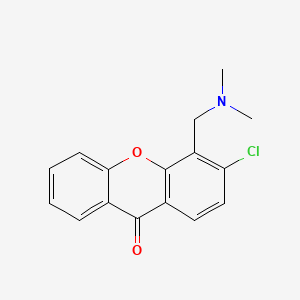
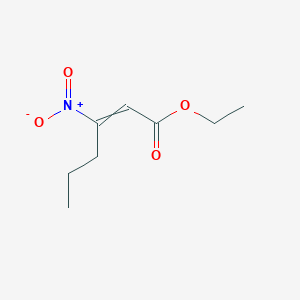
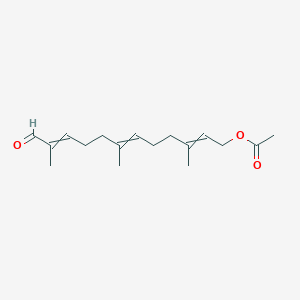
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)

